Cefoxitin

説明

This compound is a semi-synthetic, broad-spectrum cepha antibiotic for intravenous administration. It is derived from cephamycin C, which is produced by Streptomyces lactamdurans.

This compound is a Cephalosporin Antibacterial.

This compound is a semisynthetic, broad-spectrum, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.

A semisynthetic cephamycin antibiotic resistant to beta-lactamase.

See also: this compound Sodium (active moiety of); Cefmetazole (related); Cefotetan (related).

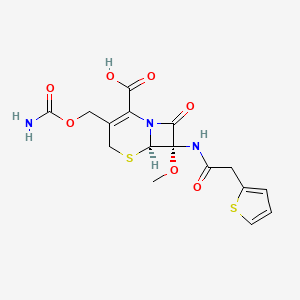

Structure

3D Structure

特性

IUPAC Name |

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOZEZRFJCJXNZ-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022764 | |

| Record name | Cefoxitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.95e-01 g/L | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35607-66-0 | |

| Record name | Cefoxitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefoxitin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoxitin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefoxitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefoxitin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOXITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-167, 149.5 °C | |

| Record name | Cefoxitin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefoxitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefoxitin as a cephamycin antibiotic discovery and development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Cefoxitin, a semi-synthetic cephamycin antibiotic renowned for its broad-spectrum activity and notable resistance to β-lactamase degradation. Developed by Merck & Co., Inc. in 1972 from cephamycin C, a natural product of Streptomyces lactamdurans, this compound marked a significant advancement in the battle against bacterial infections.[1] Its unique 7α-methoxy group confers exceptional stability against a wide array of β-lactamase enzymes, making it a valuable agent against many penicillin- and cephalosporin-resistant strains.[2][3] This document details the discovery and development of this compound, its mechanism of action, antibacterial spectrum, and the experimental methodologies crucial for its evaluation.

Discovery and Development

The journey of this compound began with the discovery of cephamycin C, a novel β-lactam compound produced by the fermentation of Streptomyces lactamdurans.[4] While cephamycin C demonstrated high resistance to β-lactamases, its antibacterial spectrum was largely limited to Gram-negative bacteria.[1] Recognizing its potential, scientists at Merck embarked on a program to chemically modify cephamycin C to broaden its spectrum of activity. This led to the synthesis of this compound, which retained the β-lactamase resistance of its parent compound while gaining activity against a wider range of Gram-positive and anaerobic bacteria.[1]

A key structural feature of this compound, inherited from cephamycin C, is the presence of a methoxy group at the 7α-position of the cephem nucleus. This steric hindrance is crucial for its stability against many β-lactamase enzymes that would otherwise hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1][2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.[6][7][8] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By acylating the active site of PBPs, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[7] This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death. This compound has been shown to have a high affinity for PBP1, PBP2, and PBP3 in various bacteria.[9]

Antibacterial Spectrum and Potency

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. Its efficacy against various clinically significant pathogens has been well-documented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 0.2 - 64[7] |

| Haemophilus influenzae | 0.5 - 12.5[7] |

| Streptococcus pneumoniae | 0.2 - 1[7] |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | ≤ 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | ≥ 8[3] |

| Bacteroides fragilis | <32 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Resistance to β-Lactamases

A hallmark of this compound is its high degree of stability in the presence of many bacterial β-lactamases, including both penicillinases and cephalosporinases.[5] This resistance is primarily attributed to the 7α-methoxy group, which sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring.[1][2]

However, resistance to this compound can emerge through various mechanisms. Some bacteria may produce β-lactamases that can hydrolyze this compound, albeit at a slower rate.[10] A more significant mechanism of resistance, particularly in Staphylococcus aureus, is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1] PBP2a has a low affinity for this compound and other β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 7-amino cephalosporanic acid (7-ACA). The following is a generalized workflow based on patented synthesis methods.

Detailed Methodology (Illustrative Example based on Patent Literature):

-

Acylation of 7-ACA: 7-ACA is dissolved in an organic solvent, and an alkali is added. Thiophene acetyl chloride is then added dropwise to carry out the acylation reaction, yielding cephalothin acid. The reaction temperature is typically maintained between -20°C and 50°C.[11]

-

Methoxylation: The crude cephalothin acid is subjected to methoxylation at the 7-position. This is often achieved using reagents like t-butyl hypochlorite and sodium methoxide at low temperatures (e.g., -85°C to 0°C).[11] The resulting intermediate is 7-α-methoxy cephalothin.

-

Carbamoylation: The final step involves the introduction of a carbamoyl group at the 3'-position. This can be accomplished by reacting the intermediate from the previous step with a carbamoylating agent such as chlorosulfonyl isocyanate.

-

Purification: The final product, this compound, is then purified through crystallization and other standard techniques.

Note: This is a simplified representation. Actual industrial synthesis involves multiple purification and isolation steps, and the specific reagents and conditions can vary.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

-

Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[5][12]

-

Prepare Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

-

Inoculate the Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB and add a specific volume to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Antimicrobial Susceptibility Testing: Disk Diffusion

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

-

Prepare Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculate Agar Plate: Within 15 minutes of standardization, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.

-

Apply this compound Disk: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.[6]

-

Incubation: Invert the plate and incubate at 35 ± 2°C for 16-18 hours (for most bacteria) or 24 hours (for Staphylococcus spp.) in ambient air.[16]

-

Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters.

-

Interpret Results: Compare the measured zone diameter to established interpretive criteria (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to this compound. For S. aureus, a zone of inhibition of ≥22 mm is typically considered susceptible, while ≤21 mm is considered resistant.[6]

β-Lactamase Activity Assay: Nitrocefin Assay

This colorimetric assay detects the presence of β-lactamase activity.

Protocol:

-

Prepare Nitrocefin Solution: Prepare a working solution of nitrocefin (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate buffer, pH 7.0). A typical concentration is 0.5-1.0 mg/mL.[7]

-

Prepare Bacterial Sample: A heavy inoculum of the test organism is taken from a fresh culture plate.

-

Perform the Assay (Slide Method):

-

Place a drop of the nitrocefin solution on a clean glass slide.

-

Using a sterile loop, pick several colonies of the test organism and emulsify them in the drop of nitrocefin solution.

-

-

Observe for Color Change: A positive reaction, indicating β-lactamase activity, is the development of a red color within 5-10 minutes.[7] The absence of a color change after 30-60 minutes indicates a negative result.[7][9]

Conclusion

This compound remains a significant antibiotic in the clinical setting due to its broad spectrum of activity and, most notably, its resistance to many β-lactamases. Its discovery and development from a natural product highlight the power of semi-synthetic modifications to enhance the therapeutic properties of antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the development of new β-lactam antibiotics. Understanding the interplay between its mechanism of action, spectrum of activity, and mechanisms of resistance is crucial for its effective clinical use and for guiding future drug discovery efforts in the ongoing challenge of antimicrobial resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 4. drugs.com [drugs.com]

- 5. Determination of Minimum Inhibitory Concentration [bio-protocol.org]

- 6. jcdr.net [jcdr.net]

- 7. toku-e.com [toku-e.com]

- 8. abcam.com [abcam.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CN101555252B - Synthetic method of antibiotic this compound - Google Patents [patents.google.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. goldbio.com [goldbio.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Evaluation of Oxacillin and this compound Disk Diffusion and Microbroth Dilution Methods for Detecting mecA-Mediated β-Lactam Resistance in Contemporary Staphylococcus epidermidis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Cefoxitin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Introduction

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic, often classified with the second-generation cephalosporins.[1] Derived from cephamycin C, a substance produced by Streptomyces lactamdurans, this compound is distinguished by its 7-alpha-methoxy group, which confers significant stability against a variety of bacterial beta-lactamases.[2][3] This structural feature allows it to maintain efficacy against many penicillinase-producing organisms.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its spectrum of activity against clinically relevant Gram-positive bacteria, mechanisms of resistance, and detailed experimental protocols for susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] The primary target of this compound and other β-lactam antibiotics are the penicillin-binding proteins (PBPs).[6][7] PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to these PBPs, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[7][8] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[6]

Caption: this compound's mechanism of action pathway.

Spectrum of In-Vitro Activity

This compound demonstrates activity against a range of Gram-positive aerobes. While generally considered less potent against Gram-positive organisms compared to first-generation cephalosporins like cefazolin, it is effective against several important pathogens.[9][10] Its activity is most pronounced against methicillin-susceptible staphylococci and various streptococcal species.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive bacteria. MIC values are a quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

| Bacterial Species | Phenotype/Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | N/A | 4 | ≤4 | [11][12] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA, mecA-positive) | N/A | N/A | 8 - >256 | [11] |

| Staphylococcus aureus | Non-multidrug resistant MRSA (nmrMRSA) | N/A | N/A | 8 - 256 | [11] |

| Staphylococcus aureus | This compound-resistant (Bovine mastitis isolate) | N/A | N/A | 16 | [13] |

| Staphylococcus epidermidis | Methicillin-Susceptible isolates only | N/A | N/A | N/A | [1] |

| Streptococcus agalactiae | General isolates | N/A | N/A | N/A | [1] |

| Streptococcus pneumoniae | General isolates | N/A | N/A | N/A | [1] |

| Streptococcus pyogenes | General isolates | N/A | N/A | N/A | [1][4] |

| Streptococcus milleri group | General isolates | 4 | 8 | N/A | [14] |

N/A: Not available from the cited sources.

Mechanisms of Bacterial Resistance

Gram-positive bacteria can develop resistance to this compound primarily through two mechanisms: alteration of the target site and, less commonly, enzymatic inactivation.

-

Target Site Modification (PBP2a): The most significant resistance mechanism in staphylococci is the acquisition of the mecA gene.[7] This gene encodes a novel penicillin-binding protein, PBP2a, which has a very low binding affinity for β-lactam antibiotics, including this compound.[7][15] Consequently, even in the presence of this compound, PBP2a can continue to carry out the transpeptidation reactions necessary for cell wall synthesis, rendering the bacterium resistant.[15] This is the genetic basis for Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is considered a highly reliable surrogate marker for detecting mecA-mediated resistance in S. aureus.[11][16]

-

Enzymatic Inactivation (β-Lactamases): Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[15] However, this compound's 7-alpha-methoxy group provides substantial resistance to hydrolysis by many common β-lactamases.[6][7] While this makes it effective against many penicillinase-producing strains, some bacteria can produce β-lactamases capable of degrading this compound.[15] this compound can also act as an inducer of AmpC β-lactamase production in some bacteria, which can lead to resistance.[3][7]

References

- 1. drugs.com [drugs.com]

- 2. This compound: a review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is this compound Sodium used for? [synapse.patsnap.com]

- 9. Antimicrobial evaluation of this compound: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Semisynthetic Cephamycin Antibiotic: Antibacterial Spectrum and Resistance to Hydrolysis by Gram-Negative Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 16. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

Cefoxitin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrum of activity of Cefoxitin, a second-generation cephalosporin antibiotic, against a range of clinically relevant Gram-negative bacteria. This document summarizes quantitative susceptibility data, details standardized experimental protocols for antimicrobial susceptibility testing, and visualizes a key experimental workflow.

Introduction: this compound's Role in Gram-Negative Infections

This compound is a semi-synthetic cephamycin antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis. A key feature of this compound is its stability in the presence of various beta-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics. This resistance to enzymatic degradation allows this compound to maintain its efficacy against a number of otherwise resistant Gram-negative strains. However, its activity against Pseudomonas aeruginosa and many strains of Enterobacter cloacae is limited.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound against various Gram-negative bacteria is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of clinical isolates tested. These values are crucial for understanding the potency of an antibiotic and for informing clinical breakpoints.

Table 1: In Vitro Activity of this compound against Aerobic and Facultative Anaerobic Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 62 | - | 4 | [2] |

| Klebsiella pneumoniae | 40 | - | 4 | [2] |

| Klebsiella pneumoniae | - | 8 | >64 | [3] |

| Proteus mirabilis | - | - | - | [4][5][6] |

| Serratia marcescens | 403 | >32 | >32 | [7] |

Note: Specific MIC50 values for some isolates were not available in the cited literature.

Table 2: In Vitro Activity of this compound against Anaerobic Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis group | - | 16 | 64 | [8] |

Detailed Experimental Protocols

Accurate determination of antimicrobial susceptibility is fundamental to both clinical practice and drug development. The following are detailed methodologies for two of the most widely accepted standardized procedures for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure to ensure reproducibility and accuracy.[9][10][11][12][13]

Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Methodology:

-

Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of this compound of a known concentration.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate wells.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates:

-

Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

-

Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and the target inoculum density.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the microtiter plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity or a button at the bottom of the well).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Kirby-Bauer Disk Diffusion Method (EUCAST Guidelines)

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized procedures for this method.[14][15][16][17]

Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of the antimicrobial agent is then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Methodology:

-

Media Preparation:

-

Use Mueller-Hinton agar plates with a depth of 4.0 mm ± 0.5 mm.

-

Ensure the agar surface is dry before inoculation.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Application of Antimicrobial Disks:

-

Within 15 minutes of inoculating the plate, place a this compound disk (typically 30 µg) onto the agar surface using sterile forceps or a disk dispenser.

-

Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

-

-

Incubation:

-

Invert the plates and place them in an incubator at 35°C ± 1°C for 16-20 hours in ambient air.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.

-

Interpret the zone diameter according to the clinical breakpoint tables provided by EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Mechanisms of Action and Resistance

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.

Gram-negative bacteria have evolved several mechanisms of resistance to this compound:

-

Production of β-Lactamases: While this compound is resistant to many common β-lactamases, some bacteria produce AmpC β-lactamases that can hydrolyze cephamycins, rendering the antibiotic inactive.

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

-

Reduced Permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, lowering its intracellular concentration to sub-inhibitory levels.

Conclusion

This compound remains a valuable antibiotic for the treatment of infections caused by a variety of Gram-negative bacteria, particularly those involving anaerobic organisms. Its stability against many β-lactamases provides an advantage in certain clinical scenarios. However, the emergence of resistance, primarily through the production of AmpC β-lactamases and alterations in drug permeability, necessitates the continued monitoring of its in vitro activity through standardized susceptibility testing methods. The data and protocols presented in this guide serve as a critical resource for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.

References

- 1. drugs.com [drugs.com]

- 2. Comparative activity of this compound, ampicillin/sulbactam, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complexity of Klebsiella pneumoniae Isolates Resistant to Both Cephamycins and Extended-Spectrum Cephalosporins at a Teaching Hospital in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oamjms.eu [oamjms.eu]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. A multicenter surveillance of antimicrobial resistance in Serratia marcescens in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC EUCAST [mic.eucast.org]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. dokumen.pub [dokumen.pub]

- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 15. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 16. nicd.ac.za [nicd.ac.za]

- 17. cgspace.cgiar.org [cgspace.cgiar.org]

In-Vitro Pharmacodynamics and Pharmacokinetics of Cefoxitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxitin, a semi-synthetic cephamycin antibiotic, is distinguished by its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Its stability in the presence of bacterial β-lactamases, both penicillinases and cephalosporinases, renders it an effective agent against many infections caused by resistant organisms.[3][4] This technical guide provides an in-depth overview of the in-vitro pharmacodynamics and pharmacokinetics of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

In-Vitro Pharmacodynamics

The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on the microorganism. For this compound, the key pharmacodynamic parameters are the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[5][6][7] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to the weakening of the cell wall and cell lysis.[7] The presence of a methoxy group at the 7-alpha position provides this compound with a high degree of stability against many β-lactamases.[1][7]

Spectrum of Antibacterial Activity and MIC Values

This compound demonstrates activity against a wide range of bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[8]

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus (methicillin-susceptible) | ≤ 4 | - | - |

| Staphylococcus epidermidis (methicillin-susceptible) | - | - | - |

| Streptococcus agalactiae | - | - | - |

| Streptococcus pneumoniae | - | - | - |

| Streptococcus pyogenes | - | - | - |

| Gram-Negative Aerobes | |||

| Escherichia coli | - | - | - |

| Haemophilus influenzae | - | - | - |

| Klebsiella spp. | - | - | - |

| Morganella morganii | - | - | - |

| Neisseria gonorrhoeae | - | - | - |

| Proteus mirabilis | - | - | - |

| Proteus vulgaris | - | - | - |

| Providencia spp. | - | - | - |

| Anaerobic Bacteria | |||

| Bacteroides fragilis group | - | - | - |

| Clostridium spp. | - | - | - |

| Peptostreptococcus spp. | - | - | - |

Note: Specific MIC values can vary between studies and isolates. The table presents a general overview of susceptibility. For detailed interpretation, CLSI or EUCAST guidelines should be consulted.[9]

Time-Kill Kinetics

Time-kill assays provide information on the rate of bactericidal activity. These studies typically expose a standardized inoculum of bacteria to various concentrations of the antibiotic over time.

A study on the Bacteroides fragilis group demonstrated the bactericidal activity of this compound.[10] At inhibitory concentrations (1x MIC), this compound killed 78% of the inoculum at 12 hours. At suprainhibitory concentrations (4x MIC), its bactericidal activity was comparable to other tested antimicrobials.[10]

| Concentration | Organism | Time (hours) | Percent Inoculum Killed |

| 1x MIC | Bacteroides fragilis group | 12 | 78% |

| 4x MIC | Bacteroides fragilis group | 12 | Comparable to other β-lactams |

In-Vitro Pharmacokinetics

In-vitro pharmacokinetics helps to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug in a controlled laboratory setting.

Protein Binding

The extent of plasma protein binding can influence the availability of the free, active drug. In-vitro studies have determined the protein binding of this compound to be approximately 34% in uninfected rat plasma and 24% in infected rat plasma.[11][12] Another source states the protein binding is around 73%.[13] The lower protein binding compared to some other cephalosporins may result in a larger volume of distribution.[11][13]

| Parameter | Value |

| Protein Binding (uninfected rat plasma) | 34% |

| Protein Binding (infected rat plasma) | 24% |

| Protein Binding (human plasma) | ~73% |

Metabolism

This compound undergoes minimal metabolism.[2][14] Less than 2% of a dose is metabolized to descarbamylthis compound, which is microbiologically inactive.[2][13] Approximately 85% of this compound is excreted unchanged by the kidneys.[1][3]

| Parameter | Description |

| Metabolism | ≤2% of a dose is metabolized to the inactive descarbamylthis compound. |

| Excretion | Approximately 85% is excreted unchanged in the urine. |

Experimental Protocols

Standardized methods are crucial for the accurate in-vitro evaluation of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[9]

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[15]

Protocol Steps:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[15]

-

Dispensing: Dispense the dilutions into the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[15]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 18-24 hours at 35°C).[16]

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[16][17]

Protocol Steps:

-

Plate Inoculation: A standardized bacterial inoculum is uniformly streaked onto the surface of a Mueller-Hinton agar plate.[17]

-

Disk Application: A paper disk impregnated with a standard concentration of this compound (e.g., 30 µg) is placed on the agar surface.[18]

-

Incubation: The plate is incubated for 16-18 hours at 35°C.[19]

-

Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.[17][18] This diameter is then compared to established interpretive criteria from CLSI to determine if the organism is susceptible, intermediate, or resistant.[9]

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time.

Protocol Steps:

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.

-

Exposure: The bacterial suspension is exposed to different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[10] A growth control without the antibiotic is also included.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.[16]

-

Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each this compound concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]

Conclusion

The in-vitro pharmacodynamics and pharmacokinetics of this compound underscore its efficacy as a broad-spectrum antimicrobial agent. Its robust mechanism of action, favorable resistance profile due to β-lactamase stability, and well-characterized in-vitro properties provide a solid foundation for its clinical application and for further research and development in the field of infectious diseases. The standardized protocols outlined in this guide are essential for the consistent and reliable evaluation of its antimicrobial activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 8. idexx.dk [idexx.dk]

- 9. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 10. Differences in the in vitro inhibitory and bactericidal activity of ceftizoxime, this compound, cefotetan, and penicillin G against Bacteroides fragilis group isolates. Comparison of time-kill kinetic studies with MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relevance of serum protein binding of this compound and cefazolin to their activities against Klebsiella pneumoniae pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relevance of serum protein binding of this compound and cefazolin to their activities against Klebsiella pneumoniae pneumonia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and comparative pharmacology of this compound and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apec.org [apec.org]

- 18. researchgate.net [researchgate.net]

- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

An In-depth Technical Guide to mecA Gene-Mediated Cefoxitin Resistance in MRSA Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms, detection methodologies, and regulatory pathways associated with mecA gene-mediated resistance to cefoxitin in Methicillin-Resistant Staphylococcus aureus (MRSA).

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a broad range of β-lactam antibiotics, including this compound. This resistance is primarily mediated by the mecA gene, which is harbored on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a unique penicillin-binding protein, PBP2a, which exhibits a low affinity for β-lactam antibiotics. This allows for the continued synthesis of the bacterial cell wall even in the presence of otherwise inhibitory concentrations of these drugs. This compound, a cephamycin antibiotic, is a key agent used in clinical laboratories for the presumptive identification of MRSA. Understanding the intricate mechanisms of mecA-mediated resistance is paramount for the development of novel therapeutic strategies and effective diagnostic tools.

Molecular Mechanism of Resistance

The cornerstone of this compound resistance in MRSA is the acquisition and expression of the mecA gene.[1] This gene encodes Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that is functionally homologous to the native PBPs of S. aureus.[1] However, due to structural differences in its active site, PBP2a has a significantly lower affinity for β-lactam antibiotics like this compound.[2]

In the presence of this compound, the native PBPs of S. aureus are acylated and inactivated, leading to the inhibition of peptidoglycan synthesis and ultimately cell lysis in susceptible strains. In MRSA, PBP2a remains largely unaffected by this compound and takes over the crucial transpeptidation step in cell wall biosynthesis, ensuring the integrity of the peptidoglycan layer and bacterial survival.[1]

The mecA gene is located on a mobile genetic element, the Staphylococcal Cassette Chromosome mec (SCCmec).[3] There are multiple types of SCCmec cassettes, each with a characteristic size and genetic composition.[4]

Regulation of mecA Expression

The expression of the mecA gene is tightly regulated by two genes, mecI and mecR1, which are located upstream of mecA on the SCCmec element.[5]

-

mecI : Encodes a repressor protein (MecI) that binds to the operator region of the mecA gene, preventing its transcription in the absence of a β-lactam antibiotic.

-

mecR1 : Encodes a signal-transducing protein (MecR1) with a transmembrane sensor domain and a cytoplasmic signaling domain.

In the absence of a β-lactam, MecI represses mecA transcription. When a β-lactam antibiotic such as this compound is present, it binds to the sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to the cleavage and inactivation of the MecI repressor. The removal of MecI from the operator allows for the transcription of the mecA gene and subsequent production of PBP2a.

Data Presentation

This compound Susceptibility Testing Interpretive Criteria (CLSI)

| Test Method | Susceptible | Resistant |

| Disk Diffusion (30 µg this compound disk) | ≥ 22 mm | ≤ 21 mm |

| Broth Microdilution (MIC) | ≤ 4 µg/mL | ≥ 8 µg/mL |

| Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7] |

This compound MIC Distribution in S. aureus Strains

| Strain Type | This compound MIC Range (µg/mL) | Predominant MIC (µg/mL) |

| MSSA (mecA-negative) | ≤ 4 | 4 |

| MRSA (mecA-positive) | 8 to >256 | 128 to >256 |

| Data adapted from a study on this compound resistance as a surrogate marker for MRSA detection.[8] |

Performance of Phenotypic Tests for mecA-Mediated Resistance Detection

| Test Method | Sensitivity | Specificity |

| This compound Disk Diffusion | 97.3% - 100% | 91.03% - 100% |

| This compound Broth Microdilution | 100% | 96.15% - 100% |

| PBP2a Latex Agglutination | 100% | 99% - 100% |

| Data compiled from multiple comparative studies.[9][10][11][12] |

Experimental Protocols

This compound Disk Diffusion Susceptibility Test

This method is a standardized procedure for determining the susceptibility of S. aureus to this compound.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

30 µg this compound disks

-

S. aureus isolate

-

0.85% sterile saline

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator at 33-35°C

-

Ruler or caliper

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of the S. aureus isolate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Within 15 minutes of preparation, dip a sterile swab into the inoculum and remove excess fluid by pressing against the inside of the tube.

-

Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a 30 µg this compound disk to the center of the inoculated plate.

-

Invert the plate and incubate at 33-35°C for 16-18 hours (up to 24 hours for staphylococci).[7]

-

Measure the diameter of the zone of inhibition in millimeters.

-

Interpret the results according to the CLSI guidelines provided in Table 4.1.

This compound Broth Microdilution MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the S. aureus isolate.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Incubator at 33-35°C

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.5 to 32 µg/mL).

-

Prepare a standardized bacterial inoculum as described for the disk diffusion test and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 33-35°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Interpret the results based on the CLSI guidelines in Table 4.1.

PCR for mecA Gene Detection

This molecular method is the gold standard for confirming the presence of the genetic determinant of methicillin resistance.

Materials:

-

S. aureus isolate

-

DNA extraction kit

-

PCR thermal cycler

-

mecA-specific primers (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3', mecA-R: 5'-AGTTCTGCAGTACCGGATTTGC-3')

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Agarose gel electrophoresis equipment

-

DNA stain (e.g., ethidium bromide)

-

Positive and negative controls

Procedure:

-

Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard lysis protocol.

-

Prepare the PCR reaction mixture containing the extracted DNA, mecA-specific primers, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR using the following cycling conditions:

-

Initial denaturation: 94°C for 4 minutes

-

30 cycles of:

-

Denaturation: 94°C for 45 seconds

-

Annealing: 55°C for 45 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 5 minutes

-

-

Analyze the PCR product by agarose gel electrophoresis.

-

The presence of a specific band (e.g., 533 bp for the example primers) indicates the presence of the mecA gene.[13]

PBP2a Latex Agglutination Test

This rapid immunological test detects the presence of the PBP2a protein.

Materials:

-

S. aureus isolate

-

Commercial PBP2a latex agglutination kit (containing test latex sensitized with anti-PBP2a monoclonal antibodies, control latex, extraction reagents)

-

Test card

-

Mixing sticks

Procedure:

-

Prepare the bacterial suspension and perform the extraction of PBP2a according to the manufacturer's instructions.

-

Place one drop of the test latex and one drop of the control latex onto separate circles on the test card.

-

Add a specified volume of the bacterial extract to each drop of latex.

-

Mix the extract and latex thoroughly with a mixing stick.

-

Rock the card for the time specified by the manufacturer (typically up to 3 minutes) and observe for agglutination.

-

Agglutination in the test circle and no agglutination in the control circle indicates a positive result for PBP2a.[9]

Conclusion

The mecA gene and its product, PBP2a, are the central components of this compound resistance in MRSA. A thorough understanding of the molecular underpinnings of this resistance, coupled with robust and accurate detection methods, is critical for clinical diagnostics, infection control, and the development of new anti-MRSA agents. The experimental protocols detailed in this guide provide standardized approaches for the reliable identification of mecA-mediated resistance. Continued research into the regulation of mecA expression and the function of PBP2a will be instrumental in overcoming the challenge of MRSA.

References

- 1. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]

- 4. Detection of Methicillin Resistance in Staphylococcus Aureus by Polymerase Chain Reaction and Conventional Methods: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus [openmicrobiologyjournal.com]

- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 7. en.iacld.com [en.iacld.com]

- 8. academic.oup.com [academic.oup.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Antibacterial Efficacy of Cefoxitin: A Technical Overview for Researchers

An In-depth Guide to the Mechanisms, Spectrum of Activity, and In Vitro Evaluation of a Cornerstone Cephamycin

Introduction

Cefoxitin, a semi-synthetic cephamycin antibiotic, has long been a subject of significant interest within the scientific and medical communities.[1] Developed from cephamycin C, a product of Streptomyces lactamdurans, this compound distinguishes itself from cephalosporins through the presence of a 7α-methoxy group. This structural feature confers remarkable stability against a wide array of β-lactamases, the primary enzymatic defense of many resistant bacteria. This stability allows this compound to maintain a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides a comprehensive overview of the antibacterial effects of this compound, with a focus on its mechanism of action, quantitative susceptibility data, detailed experimental protocols for its evaluation, and its influence on bacterial signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties.

Mechanism of Action

This compound exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.

The process of this compound's action can be summarized as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs.

-

Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.

-

Bacterial Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Spectrum of Antibacterial Activity

This compound demonstrates a broad spectrum of activity against a variety of clinically significant pathogens. Its efficacy is particularly notable against anaerobic bacteria, including Bacteroides fragilis, and many members of the Enterobacteriaceae family.

Quantitative Susceptibility Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distributions for this compound against a range of Gram-positive, Gram-negative, and anaerobic bacteria.

Table 1: this compound MIC Distribution for Key Gram-Positive Isolates

| Bacterial Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.5 - 4 | 2 | 4 |

| Staphylococcus aureus (Methicillin-resistant) | - | 8 - >256 | 128 | >256 |

| Streptococcus pneumoniae | - | ≤0.06 - 2 | 0.5 | 1 |

| Streptococcus pyogenes | - | ≤0.06 - 0.5 | 0.12 | 0.25 |

Data compiled from multiple sources.[2][3]

Table 2: this compound MIC Distribution for Key Gram-Negative Isolates (Enterobacteriaceae)

| Bacterial Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 145 | 0.5 - 64 | 0.5 | 16 |

| Klebsiella pneumoniae | - | ≤1 - >128 | 4 | 64 |

| Proteus mirabilis | - | ≤1 - 8 | 2 | 4 |

| Enterobacter cloacae | - | ≤1 - >128 | 8 | 128 |

Data compiled from multiple sources.[4][5][6]

Table 3: this compound MIC Distribution for Anaerobic Bacteria (Bacteroides fragilis group)

| Bacterial Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 40 | ≤0.5 - >256 | 16 | 64 |

| Bacteroides thetaiotaomicron | - | 2 - >256 | 64 | >256 |

| Bacteroides ovatus | - | 2 - >256 | 32 | 128 |

| Parabacteroides distasonis | - | 4 - >256 | 64 | 128 |

Data compiled from multiple sources.[7][8]

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to this compound is crucial for both clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[1][7][8][9]

Workflow for Broth Microdilution Susceptibility Testing of this compound

Caption: Workflow for this compound Broth Microdilution.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.[10]

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Disk Diffusion Method (EUCAST)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant).[11][12][13][14]

Workflow for Disk Diffusion Susceptibility Testing of this compound

Caption: Workflow for this compound Disk Diffusion.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16 to 20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by EUCAST or CLSI.[11][15]

Bacterial Signaling Pathways and this compound

Beyond its direct action on cell wall synthesis, this compound can also influence bacterial signaling pathways, notably the induction of β-lactamase expression and quorum sensing.

Induction of AmpC β-Lactamase

In many Gram-negative bacteria, such as Enterobacter species and Pseudomonas aeruginosa, the expression of the chromosomal AmpC β-lactamase is inducible.[16][17][18][19] this compound is a potent inducer of AmpC expression. The induction pathway is a complex process involving the recycling of peptidoglycan components.

Signaling Pathway for AmpC β-Lactamase Induction by this compound

Caption: this compound-mediated induction of AmpC.

Pathway Description:

-

This compound enters the periplasm and inhibits PBPs, disrupting peptidoglycan synthesis.

-

This disruption leads to an accumulation of peptidoglycan degradation products (muropeptides) in the periplasm.

-

These muropeptides are transported into the cytoplasm by the AmpG permease.

-

In the cytoplasm, the muropeptides are normally processed by the AmpD amidase. However, the increased influx of muropeptides overwhelms AmpD.

-

The unprocessed muropeptides bind to the transcriptional regulator AmpR, converting it from a repressor to an activator of ampC gene transcription.

Interference with Quorum Sensing

Conceptual Diagram of this compound's Impact on Quorum Sensing

Caption: this compound's effect on quorum sensing.

Mechanism of Interference:

Mechanisms of Resistance

Despite its stability against many β-lactamases, resistance to this compound can emerge through several mechanisms:

-

Production of AmpC β-Lactamases: As described above, high-level, constitutive expression of AmpC β-lactamases can effectively hydrolyze this compound.[16][17]

-

Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce their affinity for this compound, rendering the antibiotic less effective. A notable example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a PBP with very low affinity for most β-lactam antibiotics, including this compound.[15]

-

Reduced Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of this compound into the periplasmic space, thereby preventing it from reaching its PBP targets.

-

Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can also contribute to resistance by reducing the intracellular concentration of the antibiotic.

Conclusion

This compound remains a significant antibiotic due to its broad spectrum of activity and stability against many β-lactamases. Its primary mechanism of action, the inhibition of bacterial cell wall synthesis, is well-established. This technical guide has provided a detailed overview of this compound's antibacterial properties, including quantitative susceptibility data and standardized experimental protocols for its evaluation. Furthermore, the exploration of its effects on bacterial signaling pathways, such as AmpC induction and quorum sensing, reveals a more complex interaction between this antibiotic and its bacterial targets. A thorough understanding of these multifaceted aspects of this compound's activity is essential for its effective use in therapeutic settings and for the continued development of novel antimicrobial strategies.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, efficacy and tolerance of this compound in the treatment of this compound-susceptible extended-spectrum beta-lactamase producing Enterobacterales infections in critically ill patients: a retrospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dokumen.pub [dokumen.pub]

- 8. researchgate.net [researchgate.net]

- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 10. EUCAST disc diffusion criteria for the detection of mecA-Mediated β-lactam resistance in Staphylococcus pseudintermedius: oxacillin versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 12. researchgate.net [researchgate.net]

- 13. kairosafe.it [kairosafe.it]

- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Molecular Characterization of AmpC β-lactamases in Enterobacteriaceae - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Probiotic disruption of quorum sensing reduces virulence and increases this compound sensitivity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Isolation of Anaerobic Bacteria Using Cefoxitin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using cefoxitin as a selective agent in culture media for the isolation of anaerobic bacteria. Detailed protocols for media preparation and experimental workflows are included, along with quantitative data on the efficacy of this compound against various anaerobic and facultative bacteria.

Introduction

The selective isolation of obligate anaerobic bacteria from polymicrobial specimens is a critical step in clinical diagnostics, microbiome research, and drug development. Facultative anaerobes, which can grow in both aerobic and anaerobic conditions, often overgrow the slower-growing obligate anaerobes in culture, making their isolation challenging. This compound, a cephamycin antibiotic, is a valuable tool for the selective isolation of many clinically significant anaerobes. Its stability in the presence of many β-lactamases and its spectrum of activity make it effective at inhibiting the growth of a wide range of Gram-negative and Gram-positive facultative anaerobes, while permitting the growth of many this compound-resistant anaerobic species.

This compound acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately cell lysis. Many anaerobic bacteria, particularly those in the Bacteroides fragilis group, exhibit resistance to this compound, allowing them to grow in its presence.

Data Presentation

The following tables summarize the minimum inhibitory concentrations (MICs) and resistance rates of this compound against various anaerobic and facultative bacteria. This data is essential for determining the appropriate concentration of this compound for selective media.

Table 1: this compound MICs and Resistance Rates for Common Anaerobic Bacteria

| Anaerobic Bacteria | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Percentage Resistant |

| Bacteroides fragilis group | 8 | >32 | 4% - 29.2%[1] |

| Prevotella spp. | Not widely reported | Not widely reported | 6% - 10%[2] |

| Clostridium difficile | Not applicable (used in selective media) | Not applicable (used in selective media) | Generally considered resistant at selective concentrations |

| Clostridium perfringens | 0.5 | Not widely reported | Generally susceptible |

| Gram-positive anaerobic cocci | Not widely reported | Not widely reported | Low |

Table 2: this compound MICs for Common Facultative Anaerobes

| Facultative Anaerobe | This compound MIC Range (µg/mL) | General Susceptibility |

| Escherichia coli | ≤4 to >32 | Generally susceptible, but resistance can occur |

| Klebsiella pneumoniae | ≤4 to >32 | Susceptible, including many multidrug-resistant strains[3] |